molecular formula C11H13NO4 B7927431 [Cyclopropyl-(2-furan-2-yl-2-oxo-ethyl)-amino]-acetic acid

[Cyclopropyl-(2-furan-2-yl-2-oxo-ethyl)-amino]-acetic acid

Cat. No.: B7927431
M. Wt: 223.22 g/mol
InChI Key: IBTGPUVTIHZABW-UHFFFAOYSA-N
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Description

[Cyclopropyl-(2-furan-2-yl-2-oxo-ethyl)-amino]-acetic acid (CAS: 1353960-45-8) is a synthetic organic compound featuring a cyclopropyl group, a 2-furan-2-yl-2-oxo-ethyl substituent, and an acetic acid backbone. Its molecular formula is C₁₁H₁₃NO₄, with a molecular weight of 223.23 g/mol . The compound’s structure includes a tertiary amine linkage bridging the cyclopropyl and furan-oxoethyl moieties, conferring unique steric and electronic properties.

Properties

IUPAC Name

2-[cyclopropyl-[2-(furan-2-yl)-2-oxoethyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c13-9(10-2-1-5-16-10)6-12(7-11(14)15)8-3-4-8/h1-2,5,8H,3-4,6-7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBTGPUVTIHZABW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC(=O)C2=CC=CO2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Cyclopropyl-(2-furan-2-yl-2-oxo-ethyl)-amino]-acetic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Cyclopropyl Group: Cyclopropyl bromide is reacted with a suitable nucleophile to form the cyclopropyl intermediate.

    Introduction of the Furan Ring: The cyclopropyl intermediate is then reacted with 2-furan-2-yl-2-oxo-ethyl bromide under basic conditions to introduce the furan ring.

    Amino Acid Formation: The resulting compound is then treated with glycine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [Cyclopropyl-(2-furan-2-yl-2-oxo-ethyl)-amino]-acetic acid can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon (Pd/C) or sodium borohydride, resulting in the reduction of the furan ring or the carbonyl group.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the furan ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Palladium on carbon (Pd/C), sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, reduced furan derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, [Cyclopropyl-(2-furan-2-yl-2-oxo-ethyl)-amino]-acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific pathways or diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [Cyclopropyl-(2-furan-2-yl-2-oxo-ethyl)-amino]-acetic acid involves its interaction with specific molecular targets. The cyclopropyl group and furan ring may facilitate binding to enzymes or receptors, leading to modulation of their activity. The amino-acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of amino-acetic acid derivatives with variable substituents. Below is a systematic comparison with structurally related analogs:

Structural Analogues and Molecular Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences
[Cyclopropyl-(2-furan-2-yl-2-oxo-ethyl)-amino]-acetic acid 1353960-45-8 C₁₁H₁₃NO₄ 223.23 Reference compound; contains a furan-2-yl-oxoethyl group.
[Cyclopropyl-(2-oxo-2-pyrazin-2-yl-ethyl)-amino]-acetic acid 1353960-53-8 C₁₁H₁₃N₃O₃ 235.24 Pyrazine ring replaces furan, increasing nitrogen content and polarity.
[Cyclopropyl-(2-oxo-2-thiazol-2-yl-ethyl)-amino]-acetic acid N/A C₁₀H₁₃N₃O₃S 269.32 Thiazole ring replaces furan; sulfur atom enhances potential for hydrogen bonding.
2-[cyclopropyl-[2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]amino]acetic acid N/A C₁₁H₁₅N₃O₃S 269.32 Methyl-substituted thiazole adds steric bulk and lipophilicity.
2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic acid 99189-60-3 C₁₀H₁₇NO₃ 199.25 Cyclohexyl replaces cyclopropyl; lacks heteroaromatic ring, reducing molecular complexity.
2-[cyclopropyl-[(5-fluoro-2-methoxyphenyl)methyl]amino]acetic acid N/A C₁₃H₁₆FNO₃ 253.27 Fluorophenyl-methoxy group replaces furan-oxoethyl, increasing aromaticity and molecular weight.

Key Observations

Impact of Heteroaromatic Rings :

  • Replacing the furan ring (O-containing) with pyrazine (N-containing) or thiazole (S/N-containing) increases molecular weight and alters polarity. For example, the thiazole derivative (C₁₀H₁₃N₃O₃S) has a higher molecular weight (269.32 vs. 223.23) due to sulfur incorporation .
  • The methyl-substituted thiazole (C₁₁H₁₅N₃O₃S) further enhances steric hindrance, which could influence binding affinity in biological systems .

In contrast, the cyclohexyl analog lacks this feature, resulting in a simpler, less polar structure .

This suggests that the furan-oxoethyl derivative could similarly serve as a scaffold for bioactive molecule design.

Biological Activity

Cyclopropyl-(2-furan-2-yl-2-oxo-ethyl)-amino-acetic acid is a compound that integrates a cyclopropyl group, a furan ring, and an amino acid structure. This unique molecular architecture suggests potential applications in medicinal chemistry and organic synthesis. The compound's ability to interact with various biological systems makes it a candidate for further pharmacological exploration.

Biological Activity Overview

Preliminary studies indicate that Cyclopropyl-(2-furan-2-yl-2-oxo-ethyl)-amino-acetic acid exhibits significant biological activity. Its structural features allow it to engage in hydrogen bonding and other interactions with enzymes or receptors, potentially modulating their activity.

The compound may exert its biological effects through:

  • Enzyme Inhibition: Potentially inhibiting specific enzymes involved in metabolic pathways.
  • Receptor Modulation: Interacting with receptors to influence signaling pathways.

Antimicrobial Activity

A series of studies have evaluated the antimicrobial properties of similar compounds, suggesting that Cyclopropyl-(2-furan-2-yl-2-oxo-ethyl)-amino-acetic acid could exhibit comparable activity. For example, monomeric alkaloids demonstrated significant antibacterial effects against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0048 mg/mL to 0.0195 mg/mL . The structural similarities may imply that this compound could possess similar efficacy.

Case Studies

  • Inhibition of Tumor Cell Lines: In related research, compounds with similar structures exhibited inhibitory activities against human tumor cells such as HL-60 and BGC-823, indicating potential anticancer properties .
    CompoundCell LineIC50 (µM)
    12aE. coli0.0195
    15Bacillus mycoides0.0048
  • Antifungal Activity: Compounds structurally related to Cyclopropyl-(2-furan-2-yl-2-oxo-ethyl)-amino-acetic acid have shown promising antifungal activity against strains like Candida albicans, with MIC values suggesting effective inhibition at low concentrations .

Synthesis and Industrial Applications

The synthesis of Cyclopropyl-(2-furan-2-yl-2-oxo-ethyl)-amino-acetic acid typically involves multi-step organic reactions, including:

  • Formation of the furan ring through cyclization.
  • Introduction of the amino group via amination reactions.
  • Attachment of the cyclopropyl moiety through selective reactions.

Industrial production may utilize continuous flow reactors to enhance efficiency and yield .

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